molecular formula C23H20N2O2 B6517277 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 899782-27-5

3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

カタログ番号: B6517277
CAS番号: 899782-27-5
分子量: 356.4 g/mol
InChIキー: DEWVTYKJTIVESR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound (CAS 1087-99-6, C₁₅H₁₂N₂O₂, MW 252.27) is a tetrahydroquinazoline-dione derivative featuring dual 4-methylphenyl substituents at positions 1 and 3 of the heterocyclic core . It is commercially available through suppliers such as Jiadawi (Shanghai) Pharmaceutical Technology and Shanghai Yuanye Bio-Technology .

特性

IUPAC Name

3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-16-7-11-18(12-8-16)15-24-21-6-4-3-5-20(21)22(26)25(23(24)27)19-13-9-17(2)10-14-19/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWVTYKJTIVESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione, often referred to as a tetrahydroquinazoline derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, anti-inflammatory drug, and antimicrobial agent. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound's structure is characterized by a tetrahydroquinazoline core with two para-methylphenyl substituents. Its molecular formula is C18H20N2O2, and it has a molecular weight of approximately 296.37 g/mol. The presence of multiple aromatic rings contributes to its biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that tetrahydroquinazoline derivatives can inhibit the proliferation of various cancer cell lines. For instance:

  • In vitro studies showed that the compound exhibits significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported to be lower than those of standard chemotherapeutics like doxorubicin, indicating a potent anticancer effect .
  • Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several models:

  • Animal studies indicated that administration of the compound significantly reduced paw edema in carrageenan-induced inflammation models. The observed reduction was comparable to indomethacin, a well-known anti-inflammatory drug .
  • Cytokine analysis revealed that the compound downregulated pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Antimicrobial Activity

The antimicrobial potential of 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has also been investigated:

  • Disk diffusion assays demonstrated effective inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) comparable to established antimicrobials .
  • The compound's mechanism of action appears to involve disruption of bacterial membrane integrity and interference with metabolic pathways essential for microbial growth .

Case Studies and Research Findings

StudyFocusKey Findings
AnticancerSignificant cytotoxicity against MCF-7 and A549 cell lines; lower IC50 than doxorubicin.
Apoptosis MechanismInduction of apoptosis via caspase activation; modulation of Bcl-2 proteins.
Anti-inflammatoryReduced paw edema in rats; comparable effects to indomethacin.
Cytokine ModulationDownregulation of TNF-α and IL-6 in LPS-stimulated macrophages.
AntimicrobialEffective against S. aureus and C. albicans; MICs similar to established drugs.
Mechanism of ActionDisruption of bacterial membranes; interference with metabolic pathways.

類似化合物との比較

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogues:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents/Modifications Notable Properties/Activities References
Target Compound: 3-(4-Methylphenyl)-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione C₁₅H₁₂N₂O₂ 252.27 Dual 4-methylphenyl groups High lipophilicity
3-(2-{[(2-Methoxyphenyl)methyl]amino}ethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione C₁₈H₂₀N₄O₃ 340.38 2-Methoxyphenylmethylaminoethyl side chain Increased polarity due to methoxy group
3-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione C₂₂H₂₂FN₃O₃ 395.44 Fluorobenzoyl-piperidine moiety Enhanced metabolic stability (fluorine)
3-(2-{4-[(4-Fluorophenyl)(hydroxy)methyl]piperidin-1-yl}ethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione C₂₃H₂₃FN₂O₄ 410.45 Fluorophenyl-hydroxymethyl-piperidine group Metabolite; higher polarity (hydroxyl)
2-Benzyl-3-(4-methoxyphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione C₂₁H₂₀N₂O₃S 380.46 Benzothiadiazine core with benzyl and methoxyphenyl Sulfur inclusion alters electronic properties
2-(4-Chlorophenyl)-3-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,2,3,4-tetrahydroquinazolin-4-one C₂₄H₂₀ClN₅O₂ 453.90 Oxadiazole ring and chlorophenyl group Antimicrobial activity reported

Q & A

Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?

Methodological Answer:
The compound can be synthesized via cyclocondensation reactions involving substituted benzaldehydes and urea derivatives. A common approach involves reacting 4-methylbenzylamine with a ketone or aldehyde precursor under acidic or basic conditions to form the tetrahydroquinazoline-dione core. For example, analogous quinazolinone derivatives have been synthesized using 4-chlorobenzaldehyde and methyl thioacetate, followed by hydrogenation to introduce thioether groups . Key intermediates include Schiff bases (e.g., imine derivatives) and cyclized precursors, which are purified via recrystallization or chromatography .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:
Optimization involves:

  • Catalyst selection : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) enhance coupling reactions for aryl group introduction, as demonstrated in quinoline syntheses .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while reflux conditions accelerate cyclization .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during imine formation, while higher temperatures (80–100°C) promote cyclization .
  • Purification strategies : Gradient elution in column chromatography (silica gel, hexane/EtOAc) resolves structurally similar byproducts .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the quinazoline ring and methylphenyl groups. For example, aromatic protons typically appear at δ 6.8–7.5 ppm, while methyl groups resonate near δ 2.3–2.5 ppm .
  • FT-IR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and C-N (1250–1350 cm⁻¹) validate the tetrahydroquinazoline-dione scaffold .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 373.18 for C₂₃H₂₁N₂O₂) .

Advanced: How can computational methods predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina models interactions with enzyme active sites (e.g., dihydrofolate reductase). The triazole and quinazoline moieties show hydrogen bonding with key residues (e.g., Asp27 and Lys32) .
  • QSAR Studies : Regression analysis correlates substituent electronic properties (Hammett σ values) with inhibitory activity, guiding structural modifications .
  • MD Simulations : Trajectories (50–100 ns) assess stability of ligand-protein complexes in physiological conditions, with RMSD < 2.0 Å indicating favorable binding .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial Assays : Broth microdilution (MIC determination) against S. aureus (ATCC 29213) and E. coli (ATCC 25922) .
  • Anticancer Screening : MTT assay on HeLa or MCF-7 cells, with IC₅₀ values calculated via nonlinear regression .
  • Enzyme Inhibition : Spectrophotometric assays for COX-2 or α-glucosidase inhibition, using celecoxib or acarbose as positive controls .

Advanced: How do structural modifications (e.g., substituent variation) impact pharmacological activity?

Methodological Answer:

  • Electron-Withdrawing Groups : Fluorine or nitro groups at the para-position enhance antimicrobial activity by increasing membrane permeability (logP ~3.5) .
  • Methoxy Substitutions : 4-Methoxyphenyl derivatives exhibit improved COX-2 selectivity (SI > 50) due to steric complementarity in the hydrophobic pocket .
  • Thioether vs. Ether Linkages : Thioether analogs show higher metabolic stability (t₁/₂ > 6 h in liver microsomes) but lower solubility .

Basic: How should researchers address contradictions in reported synthetic yields?

Methodological Answer:

  • Reproducibility Checks : Validate reaction parameters (e.g., solvent purity, catalyst batch) from conflicting studies .
  • Byproduct Analysis : LC-MS identifies side products (e.g., over-oxidized quinazolines) that reduce yield .
  • Statistical Validation : Use error analysis (e.g., Student’s t-test) to compare yields across ≥3 independent trials .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Solvent Screening : Slow evaporation from DMSO/water (1:1) produces diffraction-quality crystals .
  • Co-crystallization : Additives like crown ethers template molecular packing .
  • Temperature Gradients : Cooling from 50°C to 4°C at 0.5°C/h minimizes disorder .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation .
  • Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the dione ring .
  • Oxidation Prevention : Argon gas blankets preserve thioether groups .

Advanced: How can researchers design SAR studies to prioritize derivatives for in vivo testing?

Methodological Answer:

  • Hierarchical Clustering : Group compounds by substituent properties (e.g., logP, molar refractivity) to identify activity trends .
  • In Silico ADMET : Predict toxicity (e.g., hepatotoxicity via ProTox-II) and bioavailability (Rule of Five compliance) .
  • Dose-Response Curves : Prioritize derivatives with Hill slopes >1.0 and maximal efficacy ≥80% .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。